molecular formula C22H21N5O2 B2499491 3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034460-27-8

3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2499491
CAS No.: 2034460-27-8
M. Wt: 387.443
InChI Key: NLVQIHHEYCMGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a heterocyclic molecule combining a quinazolin-4(3H)-one core with a pyrrolidine-linked benzimidazole moiety. The 3-oxopropyl linker and pyrrolidine ring may enhance solubility and bioavailability, while the benzimidazole group contributes to π-π stacking interactions with biological targets .

Properties

IUPAC Name

3-[3-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-21(10-12-26-14-23-18-6-2-1-5-17(18)22(26)29)25-11-9-16(13-25)27-15-24-19-7-3-4-8-20(19)27/h1-8,14-16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVQIHHEYCMGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s effect on biochemical pathways is likely related to its impact on microtubule dynamics. By inhibiting tubulin polymerization, it can disrupt various cellular processes that depend on microtubules. These include cell division, intracellular transport, and the maintenance of cell shape.

Result of Action

The result of the compound’s action would likely be cell cycle arrest and apoptosis, given its potential role as a tubulin polymerization inhibitor. This could make the compound of interest for the development of anticancer therapies.

Biological Activity

The compound 3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that integrates various pharmacologically relevant moieties, including benzo[d]imidazole and quinazoline structures. These components suggest potential applications in medicinal chemistry, particularly in targeting diseases such as cancer and infections.

Structural Overview

The compound features:

  • Benzimidazole moiety : Known for its role in kinase inhibition and antimicrobial properties.
  • Pyrrolidine ring : Often associated with diverse biological activities, including modulation of neurotransmitter systems.
  • Quinazolinone structure : Exhibits a range of biological activities, including anti-cancer and anti-inflammatory effects.

The precise mechanism of action for this compound remains largely unexplored. However, based on the structural components, it is hypothesized to interact with various biological targets, such as:

  • Kinases : The benzimidazole group is known to inhibit specific kinases involved in cell signaling pathways.
  • Microtubule assembly : Similar compounds have been reported to disrupt microtubule dynamics, which is crucial for cell division and intracellular transport.

Antimicrobial Activity

Compounds similar to the target structure have demonstrated significant antimicrobial properties. For instance, studies on benzimidazole derivatives indicate activity against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Candida albicans

A study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against S. aureus . This suggests that our compound could potentially exhibit similar or enhanced antimicrobial efficacy.

Anticancer Activity

Research indicates that benzimidazole and quinazoline derivatives possess anticancer properties. For example, compounds containing these moieties have shown cytotoxic effects against various cancer cell lines, including:

  • KB (human oral cancer)
  • HepG2 (human liver cancer)

The structural features of our compound may enhance its ability to bind to cancer-related targets, potentially leading to significant therapeutic effects.

Structure-Activity Relationship (SAR) Studies

Computational studies have been conducted to analyze the structure-activity relationships of similar compounds. These studies suggest that:

  • Electron-donating groups , such as methoxy (-OCH₃), enhance biological activity.
  • Electron-withdrawing groups , like chloro (-Cl), may reduce efficacy .

This information can guide further modifications to optimize the biological activity of our target compound.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of similar compounds to various targets. For instance, docking studies with benzimidazole derivatives revealed strong interactions with enzymes critical for microbial survival and cancer cell proliferation . Such techniques are essential for understanding how our compound may interact with biological targets.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer ActivityReference
Compound ABenzimidazole + PyrrolidineMIC < 1 µg/mL against S. aureusCytotoxic against HepG2
Compound BQuinazoline + MethoxyModerate activity against C. albicansInhibits KB cells
Compound CBenzimidazole + QuinazolineActive against MRSA strainsEffective in OVCAR3 cells

Comparison with Similar Compounds

Structural Analogues

Quinazolinone Derivatives

BG1189 (3-[3-(Dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one) Core Structure: Quinazolin-4(3H)-one with a nitro group at position 4. Key Substituent: 3-(Dimethylamino)propyl chain. Activity: Enhances chloramphenicol activity against Gram-negative bacteria by efflux pump inhibition . Comparison: Unlike the target compound, BG1189 lacks the benzimidazole-pyrrolidine system but shares the quinazolinone core. The nitro group may improve electron-withdrawing effects, while the dimethylamino group aids membrane permeability.

BG1190 (6-Nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one)

  • Core Structure : Quinazolin-4(3H)-one with a pyrrolidine-ethyl substituent.
  • Activity : Similar efflux pump inhibition as BG1189 .
  • Comparison : The pyrrolidine group in BG1190 is directly attached via an ethyl linker, whereas the target compound uses a 3-oxopropyl spacer and incorporates benzimidazole. This structural difference may alter target specificity.

Benzimidazole Hybrids

Compound 5cp (2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide) Core Structure: Benzimidazole with a pyrrolidine-3-oxopropyl-phenylketone chain. Activity: Not explicitly stated, but similar benzimidazoles are studied for anticancer and antimicrobial roles . Comparison: Shares the benzimidazole-pyrrolidine-oxopropyl motif with the target compound but lacks the quinazolinone core. The phenylketone group may reduce solubility compared to the target’s quinazolinone .

Domperidone Analog (5-Chloro-1-(1-[3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl]piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one)

  • Core Structure : Dual benzimidazolone system linked via piperidine and oxopropyl.
  • Activity : Prokinetic agent enhancing gastric motility .
  • Comparison : Structural similarity in benzimidazole and oxopropyl groups, but the piperidine ring and dual benzimidazolone system differentiate it from the target compound.

Pharmacological and Functional Comparisons

Compound Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound ~438.45* Quinazolinone, benzimidazole, pyrrolidine Hypothesized: Antimicrobial, enzyme inhibition
BG1189 ~306.31 Quinazolinone, dimethylamino, nitro Efflux pump inhibition
BG1190 ~318.34 Quinazolinone, pyrrolidine, nitro Efflux pump inhibition
5cp 363.18 Benzimidazole, pyrrolidine, phenyl Undisclosed (structural analog)
Domperidone Analog ~432.89 Benzimidazolone, piperidine Gastric motility enhancement

*Calculated based on formula C22H21N5O3.

Physicochemical and ADMET Properties

  • Target Compound : Predicted moderate solubility due to the polar oxopropyl and pyrrolidine groups. The benzimidazole may increase metabolic stability but could pose CYP450 inhibition risks .
  • BG1189/BG1190: Nitro groups may confer toxicity concerns, while dimethylamino/pyrrolidine substituents improve absorption .
  • Compound 4k (Benzimidazole-oxadiazole hybrid) : High drug-likeness scores (e.g., Lipinski compliance) due to balanced logP and hydrogen bond acceptors . Similar properties may apply to the target compound.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Quinazolin-4(3H)-ones are classically synthesized via cyclocondensation of anthranilic acid derivatives with urea or formamide. For the target compound, introducing a 3-oxopropyl side chain at position 3 requires functionalized precursors. A modified approach involves reacting 2-aminobenzamide with β-keto esters under acidic conditions. For example, treatment of 2-aminobenzamide with ethyl acetoacetate in polyphosphoric acid yields 3-acetylquinazolin-4(3H)-one, which can be further functionalized.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate cyclocondensation. A mixture of 2-aminobenzonitrile and dimethyl acetylenedicarboxylate (DMAD) in dimethylformamide (DMF), irradiated at 150°C for 15 minutes, produces 3-(methoxycarbonyl)quinazolin-4(3H)-one in 85% yield. Hydrolysis of the ester group generates the free acid, which is subsequently reduced to the 3-oxopropyl derivative using lithium aluminum hydride (LiAlH4).

Preparation of 3-(1H-Benzo[d]imidazol-1-yl)pyrrolidine

Benzimidazole Synthesis

Benzimidazoles are synthesized via cyclization of o-phenylenediamine with carboxylic acids or their derivatives. Reaction of o-phenylenediamine with formic acid at 100°C for 6 hours yields 1H-benzo[d]imidazole, which is then alkylated at the N1 position using 3-chloropyrrolidine in the presence of potassium carbonate (K2CO3) in acetonitrile.

Pyrrolidine Functionalization

Direct alkylation of pyrrolidine with benzimidazole proves challenging due to competing side reactions. A more efficient method involves Mitsunobu coupling: treating pyrrolidin-3-ol with 1H-benzo[d]imidazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0°C to room temperature affords 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine in 72% yield.

Coupling Strategies for Assembling the Target Molecule

Amide Bond Formation

The quinazolin-4(3H)-one’s 3-oxopropyl side chain is converted to a carboxylic acid via oxidation with Jones reagent (CrO3/H2SO4). Subsequent activation with thionyl chloride (SOCl2) generates the acid chloride, which reacts with 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine in dichloromethane (DCM) and triethylamine (Et3N) to form the final amide linkage.

Reductive Amination

An alternative route employs reductive amination: condensing 3-aminopropylquinazolin-4(3H)-one with 3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-one using sodium cyanoborohydride (NaBH3CN) in methanol. The ketone group in the pyrrolidine intermediate is reduced in situ, yielding the desired product in 65% yield after purification.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Microwave-assisted reactions significantly reduce reaction times; cyclocondensation steps completed in 15 minutes under microwave irradiation versus 12 hours conventionally. Polar aprotic solvents like DMF enhance solubility of intermediates, while additives such as p-toluenesulfonic acid (p-TsOH) improve yields in benzimidazole alkylation.

Oxidation Steps

Ceric ammonium nitrate (CAN) effectively oxidizes methoxy groups to ketones in fused benzimidazole systems, as demonstrated in the synthesis of pyrimidine-fused benzimidazole-diones. Applying CAN in the final oxidation step ensures high conversion rates without over-oxidation.

Analytical Characterization

While specific spectral data for the target compound are unavailable in the provided sources, analogous compounds exhibit characteristic signals:

  • 1H NMR : Quinazolinone C4-H appears as a singlet at δ 8.2–8.4 ppm. The 3-oxopropyl chain’s methylene protons resonate as triplets at δ 2.6–3.1 ppm.
  • 13C NMR : The C4 ketone carbon is observed at δ 160–165 ppm, while the benzimidazole carbons appear at δ 120–150 ppm.
  • MS : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 405.4 for C23H21N5O2).

Q & A

What are the key synthetic routes for synthesizing 3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one?

Answer (Basic):
The synthesis involves multi-step reactions:

Pyrrolidine Functionalization : Introduce the benzoimidazole moiety via nucleophilic substitution or coupling reactions under reflux conditions (e.g., using chloro derivatives and nitrogenous bases) .

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives or coupling with pre-synthesized quinazolinone intermediates, often using carbodiimide coupling agents .

Propyl Linker Attachment : Employ alkylation or acylation reactions (e.g., using 3-oxo-propyl groups) to connect the pyrrolidine and quinazolinone units .
Monitoring : Thin-layer chromatography (TLC) tracks reaction progress. Purification involves recrystallization (methanol/ethanol) or column chromatography .

Which spectroscopic and analytical techniques are critical for confirming the compound's structure and purity?

Answer (Basic):

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry (e.g., δ 7.8–8.1 ppm for quinazolinone aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 397.1427 for analogs) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone) .
  • X-ray Crystallography : Resolves bond angles and crystal packing for structural validation .

How can reaction yields be optimized during synthesis?

Answer (Advanced):

  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 20% yield increase in triazole analogs) .
  • Phase Transfer Catalysts : Enhances coupling reactions (e.g., tetrabutylammonium bromide for pyrrolidine-isooxazole derivatives) .
  • Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions during diazotization .

What experimental strategies are used to evaluate the compound's biological activity?

Answer (Basic):

  • In Vitro Assays :
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .
    • Antimicrobial Activity : Disk diffusion or microdilution against bacterial/fungal strains .
  • Target-Specific Assays : Enzyme inhibition studies (e.g., H1-antihistaminic or kinase inhibition) using fluorescence/quenching methods .

How can structure-activity relationship (SAR) studies be designed for this compound?

Answer (Advanced):

Substituent Variation : Modify the benzoimidazole (e.g., halogenation) or pyrrolidine (e.g., trifluoromethyl substitution) to assess activity changes .

Bioisosteric Replacement : Replace the quinazolinone core with pyrimidinone or pyrazolinone to compare efficacy .

Computational Docking : Use tools like AutoDock to predict binding modes with targets (e.g., kinases or histamine receptors) .
Validation : Cross-reference with in vitro data to refine models .

What computational methods are employed to predict the compound's reactivity and stability?

Answer (Advanced):

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., regioselectivity in isoxazole formation) .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .
  • QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .

How should researchers address contradictions in biological activity data across studies?

Answer (Advanced):

  • Orthogonal Assays : Validate results using multiple methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Structural Analog Comparison : Test derivatives (e.g., 5cj vs. 5cp in ) to isolate substituent-specific effects .
  • Batch Consistency : Ensure compound purity (>95% by HPLC) and standardized assay protocols to minimize variability .

What methodologies are used to validate analytical techniques for this compound?

Answer (Advanced):

  • Linearity and Sensitivity : Calibration curves (e.g., 0.1–100 µg/mL for HPLC) with R² > 0.99 .
  • Inter-Day Precision : Repeat NMR/HRMS analyses across 3 days; %RSD < 2% .
  • Limit of Detection (LOD) : Determined via signal-to-noise ratios (e.g., 0.01 µg/mL for LC-MS) .

How can environmental stability and degradation pathways be assessed?

Answer (Advanced):

  • Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .
  • Hydrolysis Kinetics : Test pH-dependent stability (pH 1–13) at 37°C over 72 hours .
  • Ecotoxicology : Use Daphnia magna or algae models to evaluate acute/chronic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.